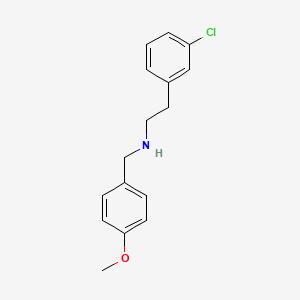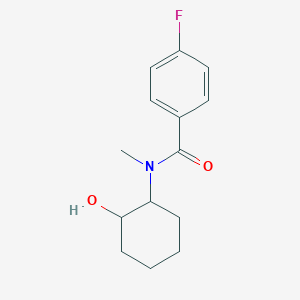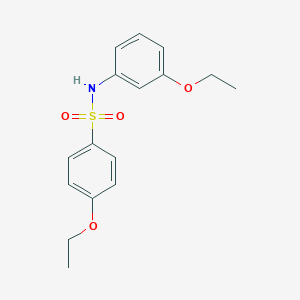![molecular formula C25H21ClN4O3S B4624868 6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4624868.png)
6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide
Descripción general
Descripción
6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide is a compound of interest in the field of medicinal chemistry due to its structural complexity and potential biological activity. This detailed analysis draws upon various research studies to elucidate its synthesis, structural characteristics, chemical behavior, and physical and chemical properties.
Synthesis Analysis
The synthesis of related quinoline and pyrroloquinoline derivatives involves multistep chemical reactions, including cyclization, acylation, and substitution reactions. For example, Back and Nakajima (2000) described a convenient route to synthesize related compounds through cyclization of acetylenic sulfones with beta and gamma-chloroamines, demonstrating the complexity and versatility of synthetic approaches in this chemical class (Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. Studies like that by Shishkina et al. (2018) on polymorphic modifications of quinoline derivatives emphasize the importance of molecular organization and intermolecular interactions, which can influence the physical properties and reactivity of these compounds (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic substitutions and cyclizations. Verma et al. (2011) demonstrated the regioselective cyclization of ethynyl phenyl derivatives to form pyrroloquinolines, highlighting the chemical reactivity of these compounds (Verma et al., 2011).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular arrangement. The study of polymorphic modifications by Shishkina et al. provides insight into how crystal packing affects these properties (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by the structural features of quinoline derivatives. For instance, Bonacorso et al. (2018) explored the synthesis and biomolecular binding properties of new quinoline derivatives, shedding light on their potential interactions with DNA, which is crucial for understanding their mechanism of action (Bonacorso et al., 2018).
Aplicaciones Científicas De Investigación
Novel Synthesis Techniques
The compound's unique structure has inspired novel synthesis techniques aimed at improving efficiency and yields in chemical production. For example, research into polymorphic modifications of related compounds highlights the potential for discovering new properties and applications through structural variation. Such studies contribute to the broader field of chemical synthesis by offering insights into the manipulation of molecular structures for desired outcomes (Shishkina et al., 2018).
Biological Activity and Potential Therapeutic Applications
Research into the biological activity of compounds structurally similar to "6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide" has shown promising results in various therapeutic areas. For instance, studies on related quinoline derivatives have investigated their antibacterial and antifungal properties, suggesting potential applications in treating infections (Patel & Pathak, 2012). Additionally, compounds with similar structures have been evaluated for their cytotoxic activity against cancer cell lines, indicating possible uses in cancer therapy (Bhatt et al., 2015).
Propiedades
IUPAC Name |
6-chloro-2-pyridin-3-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3S/c26-18-5-10-23-21(14-18)22(15-24(29-23)17-4-3-11-27-16-17)25(31)28-19-6-8-20(9-7-19)34(32,33)30-12-1-2-13-30/h3-11,14-16H,1-2,12-13H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTCVGLPYGSUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(pyridin-3-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B4624790.png)

![ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4624797.png)
![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B4624816.png)
![ethyl 3-[({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4624820.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4624831.png)

![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4624853.png)


![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4624877.png)
![N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4624889.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624900.png)